FN-A208 fusion peptide

Catalog No.
S12848141
CAS No.
M.F
C69H121N25O26
M. Wt
1716.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FN-A208 fusion peptide

Product Name

FN-A208 fusion peptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C69H121N25O26

Molecular Weight

1716.9 g/mol

InChI

InChI=1S/C69H121N25O26/c1-11-32(6)52(94-63(115)44(29-97)89-55(107)34(8)81-53(105)33(7)80-46(99)25-79-58(110)42(27-95)90-60(112)40(22-48(101)102)85-47(100)26-78-57(109)37(84-45(98)24-71)17-14-20-76-68(72)73)66(118)86-38(16-12-13-19-70)59(111)93-50(30(2)3)64(116)83-36(10)56(108)92-51(31(4)5)65(117)91-43(28-96)62(114)82-35(9)54(106)88-41(23-49(103)104)61(113)87-39(67(119)120)18-15-21-77-69(74)75/h30-44,50-52,95-97H,11-29,70-71H2,1-10H3,(H,78,109)(H,79,110)(H,80,99)(H,81,105)(H,82,114)(H,83,116)(H,84,98)(H,85,100)(H,86,118)(H,87,113)(H,88,106)(H,89,107)(H,90,112)(H,91,117)(H,92,108)(H,93,111)(H,94,115)(H,101,102)(H,103,104)(H,119,120)(H4,72,73,76)(H4,74,75,77)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-,52-/m0/s1

InChI Key

JWHMJTZZTMIPCL-JQFWSPAHSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN

The FN-A208 fusion peptide is a bioactive peptide composed of 18 amino acids, specifically designed to enhance cellular interactions and promote tissue engineering applications. This peptide is a fusion of the A208 sequence derived from murine laminin alpha-1 and the active site of fibronectin, characterized by the sequence GRGDS. The inclusion of a glycine spacer facilitates conformational flexibility, enhancing its biological activity . The structural arrangement allows the FN-A208 fusion peptide to form amyloid-like fibrils, which play a crucial role in mediating cell adhesion and promoting the formation of actin stress fibers in fibroblast cells .

The FN-A208 fusion peptide exhibits unique chemical properties that enable it to undergo specific reactions conducive to its biological function. Notably, the peptide can form hydrogen bonds and hydrophobic interactions, which are critical for its self-assembly into fibrillar structures. These interactions facilitate the binding of the peptide to cell surface integrins, thereby promoting cell adhesion and signaling pathways associated with cytoskeletal rearrangement . Additionally, the presence of reactive amino acids within its sequence may allow for further conjugation with other biomolecules or therapeutic agents, enhancing its utility in biomedical applications.

The FN-A208 fusion peptide demonstrates significant biological activity, particularly in promoting cell attachment and proliferation. Its ability to form amyloid-like fibrils is critical for enhancing fibroblast adhesion, which is essential for wound healing and tissue regeneration processes . The peptide's interaction with integrins on cell surfaces activates intracellular signaling cascades that lead to cytoskeletal reorganization, promoting cellular migration and proliferation . Furthermore, studies have indicated that the FN-A208 fusion peptide can modulate various cellular responses, including differentiation and apoptosis in specific cell types.

Synthesis of the FN-A208 fusion peptide can be achieved through solid-phase peptide synthesis techniques, which allow for precise control over amino acid sequences and modifications. The process typically involves:

  • Preparation of Solid Support: A resin is functionalized to anchor the first amino acid.
  • Sequential Coupling: Amino acids are added one at a time in a stepwise manner using coupling reagents to form peptide bonds.
  • Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using appropriate cleavage agents.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography to isolate the desired peptide .

Alternative methods may include recombinant DNA technology for producing larger quantities of the peptide in host organisms.

The FN-A208 fusion peptide has several promising applications in biomedical fields:

  • Tissue Engineering: Its ability to promote cell adhesion makes it suitable for scaffolds in tissue engineering applications.
  • Wound Healing: The peptide can enhance fibroblast activity, aiding in faster wound closure and tissue repair.
  • Drug Delivery Systems: Due to its amphiphilic nature, it can be utilized in developing drug delivery vehicles that enhance bioavailability and targeting of therapeutic agents .
  • Biomaterials Development: Incorporating this peptide into biomaterials can improve their biocompatibility and functionality.

Interaction studies have demonstrated that the FN-A208 fusion peptide binds effectively to integrins on fibroblast surfaces, facilitating cellular responses critical for tissue regeneration. These studies often employ techniques such as surface plasmon resonance and fluorescence microscopy to visualize binding dynamics and assess cellular behaviors upon exposure to the peptide . Additionally, research has shown that modifications to the peptide structure can significantly alter its binding affinity and biological activity.

Several compounds share similarities with the FN-A208 fusion peptide concerning their sequences or functional roles in biological systems. Below are some comparable peptides:

Compound NameSequenceUnique Features
Fibronectin PeptideGRGDSNatural ligand for integrins involved in cell adhesion.
Laminin PeptideYIGSRPromotes neurite outgrowth; important in nervous system development.
RGD PeptideRGDWell-known for its role in cell adhesion; widely used in biomaterials.

The uniqueness of FN-A208 lies in its dual function as both a laminin-derived sequence and a fibronectin active site, allowing it to synergistically enhance cell adhesion and promote cytoskeletal dynamics more effectively than other similar peptides .

XLogP3

-15.1

Hydrogen Bond Acceptor Count

30

Hydrogen Bond Donor Count

29

Exact Mass

1715.8914591 g/mol

Monoisotopic Mass

1715.8914591 g/mol

Heavy Atom Count

120

Dates

Modify: 2024-08-10

Explore Compound Types